(-)-alpha-Hydrastine (-)-alpha-Hydrastine (-)-alpha-Hydrastine is a member of isoquinolines.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1571898
InChI: InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19-/m1/s1
SMILES: CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3
Molecular Formula: C21H21NO6
Molecular Weight: 383.4 g/mol

(-)-alpha-Hydrastine

CAS No.:

Cat. No.: VC1571898

Molecular Formula: C21H21NO6

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

(-)-alpha-Hydrastine -

Specification

Molecular Formula C21H21NO6
Molecular Weight 383.4 g/mol
IUPAC Name (3R)-6,7-dimethoxy-3-[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one
Standard InChI InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19-/m1/s1
Standard InChI Key JZUTXVTYJDCMDU-RTBURBONSA-N
Isomeric SMILES CN1CCC2=CC3=C(C=C2[C@@H]1[C@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3
SMILES CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3
Canonical SMILES CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3

Introduction

Chemical Structure and Properties

Structural Characteristics

(-)-alpha-Hydrastine contains a phthalide ring fused to an isoquinoline skeleton, giving rise to its characteristic structure. The compound possesses a 1R,9S stereochemical configuration, which distinguishes it from other stereoisomers in this family . The molecular structure includes multiple oxygen-containing functional groups including methoxy and methylenedioxy groups that influence its physiochemical properties and biological activities.

Physical and Chemical Properties

(-)-alpha-Hydrastine exhibits several important physical and chemical properties that are relevant to its biological activity and pharmaceutical potential. The compound has been extensively characterized through various analytical methods, providing detailed information about its physicochemical profile.

Table 1: Physicochemical Properties of (-)-alpha-Hydrastine

PropertyValueReference
Molecular FormulaC₂₁H₂₁NO₆
Molecular Weight383.4 g/mol
Exact Mass383.13688739 Da
XLogP3-AA2.7
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count7
Rotatable Bond Count3

These properties contribute to the compound's moderate lipophilicity (as indicated by its XLogP3 value), which influences its ability to cross biological membranes and interact with cellular targets. The absence of hydrogen bond donors coupled with a significant number of hydrogen bond acceptors suggests that (-)-alpha-Hydrastine may preferentially engage in specific types of molecular interactions with biological macromolecules such as proteins and nucleic acids .

Natural Sources and Occurrence

Botanical Sources

(-)-alpha-Hydrastine has been identified in several plant species across different botanical families. The compound is particularly prevalent in medicinal plants that have traditionally been used in various ethnopharmacological practices.

Table 2: Natural Sources of (-)-alpha-Hydrastine

Plant SpeciesFamilyPlant PartReference
Fumaria officinalisPapaveraceaeWhole plant
Fumaria vaillantiiPapaveraceaeWhole plant
Corydalis longipesPapaveraceaeNot specified
Hydrastis canadensisRanunculaceaeWhole plant
Fumaria indicaPapaveraceaeWhole plant

These plants have been utilized in traditional medicine systems across different cultures for various therapeutic purposes, including treatment of liver disorders, digestive problems, and skin conditions. The presence of (-)-alpha-Hydrastine, along with other alkaloids, may contribute to the medicinal properties attributed to these plants .

Distribution and Abundance

In plants where it occurs, (-)-alpha-Hydrastine is typically present alongside other alkaloids including protopine, berberine, and related compounds. The concentration of (-)-alpha-Hydrastine varies among different plant species and is influenced by geographical location, growing conditions, harvesting time, and extraction methods . Recent phytochemical investigations have identified (-)-alpha-Hydrastine in additional plant species, expanding our understanding of its natural distribution.

Biological Activities

Antifungal Properties

One of the most thoroughly documented biological activities of (-)-alpha-Hydrastine is its antifungal potential. Studies have demonstrated that both (±)-α-hydrastine and (±)-β-hydrastine inhibit spore germination of various saprophytic and phytopathogenic fungi . This activity positions (-)-alpha-Hydrastine as a potential natural antifungal agent with agricultural and medicinal applications.

Research conducted by Goel et al. demonstrated that (±)-α-hydrastine, isolated from Corydalis longipes, exhibited considerable efficacy against several fungal species. The compound showed inhibitory effects on spore germination at various concentrations, indicating a dose-dependent antifungal activity . This finding suggests that (-)-alpha-Hydrastine may have applications in plant disease management and potentially as a lead structure for developing novel antifungal agents.

Other Reported Activities

In addition to its antifungal and potential anticancer properties, (-)-alpha-Hydrastine has been implicated in other biological activities. Research has suggested possible hepatoprotective effects associated with plants containing this compound, although the specific contribution of (-)-alpha-Hydrastine to this activity requires further investigation .

Some studies have also explored the interaction of plant alkaloids including (-)-alpha-Hydrastine with HCV NS5A protein, suggesting potential antiviral applications. Molecular docking studies have indicated favorable binding interactions, although in vitro and in vivo confirmation of these effects is still needed .

Analytical Methods for Detection and Quantification

Chromatographic Techniques

Several analytical methods have been developed for the detection, identification, and quantification of (-)-alpha-Hydrastine in plant materials and biological samples. Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) coupled with various detection methods, are commonly employed for the analysis of (-)-alpha-Hydrastine and related alkaloids.

Mass Spectrometric Analysis

Mass spectrometry has emerged as a powerful tool for the characterization of (-)-alpha-Hydrastine. Studies have utilized various mass spectrometric approaches to elucidate the structure of (-)-alpha-Hydrastine and differentiate it from related stereoisomers .

Research on chiral differentiation of noscapine and hydrastine stereoisomers has employed mass spectrometric techniques to distinguish between different stereochemical configurations. These methods enable the identification and quantification of (-)-alpha-Hydrastine in complex mixtures and provide valuable insights into its molecular properties .

Pharmacological Significance

Structure-Activity Relationships

Understanding the relationship between the chemical structure of (-)-alpha-Hydrastine and its biological activities is crucial for optimizing its therapeutic potential. The stereochemical configuration at positions 1 and 9 appears to influence the compound's biological properties, as evidenced by differences in activity between stereoisomers .

The presence of specific functional groups, such as methoxy and methylenedioxy moieties, may also contribute to the compound's biological activities by influencing its interaction with cellular targets. Further studies on structure-activity relationships will provide valuable insights for the development of synthetic analogs with enhanced biological activities.

Current Research Trends and Future Directions

Emerging Research Areas

Recent research on (-)-alpha-Hydrastine has expanded beyond traditional investigations of its natural occurrence and basic biological activities. Emerging areas of interest include:

  • Computational studies exploring the interaction of (-)-alpha-Hydrastine with molecular targets implicated in various diseases .

  • Investigation of synergistic effects between (-)-alpha-Hydrastine and other natural compounds or conventional drugs.

  • Development of semi-synthetic derivatives with enhanced biological activities or improved pharmacokinetic properties.

Challenges and Opportunities

Despite the promising biological activities of (-)-alpha-Hydrastine, several challenges remain in fully realizing its therapeutic potential. Limited availability from natural sources and complex extraction procedures may impede large-scale production. Additionally, comprehensive toxicological evaluations are necessary to establish its safety profile for potential therapeutic applications.

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